1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene
Overview
Description
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene is a chemical compound with a complex structure, characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and nitration, each requiring precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or lithium aluminum hydride are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-Chloro-5-(difluoromethoxy)-2-fluoro-4-aminobenzene, while substitution reactions can introduce various functional groups in place of chlorine or fluorine.
Scientific Research Applications
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chlorine, fluorine, and nitro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene
- 1-Chloro-5-(difluoromethoxy)-2,4-dimethylbenzene
Uniqueness
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and nitro groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMNQSXUCTYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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